Diisobutylcarbamoyl chloride
Description
Significance as a Key Synthetic Intermediate
The primary significance of diisobutylcarbamoyl chloride in modern organic synthesis lies in its function as a key synthetic intermediate. It serves as a precursor for the formation of a wide array of more complex molecules. ontosight.ai The reactivity of the acyl chloride group allows it to readily participate in reactions with various nucleophiles. This capability is harnessed by chemists to introduce the carbamoyl (B1232498) group, which is a critical structural component in numerous biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com For instance, it is employed in the synthesis of pesticides and as an intermediate in the production of certain drugs. ontosight.ai Its utility extends to the creation of thiocarbamate herbicides, such as Butylate. chemsrc.com
Overview of Academic Research on Carbamoyl Chloride Derivatives
Academic research has extensively explored the chemistry of carbamoyl chlorides, recognizing them as important intermediates for laboratory and industrial-scale synthesis. nih.govnih.gov These studies often focus on their reaction mechanisms and expanding their synthetic utility.
Within the broader family of carbamoyl chlorides, the disubstituted derivatives, such as this compound, are the most widely studied and utilized. nih.govnih.govresearchgate.net The reason for this preference is their enhanced stability compared to their monosubstituted and unsubstituted counterparts. chemicalbook.com Monosubstituted carbamoyl chlorides often deteriorate upon storage, while disubstituted versions are generally stable and can be stored for extended periods. chemicalbook.com This stability makes them more reliable and convenient reagents for synthetic transformations. Research has also delved into the solvolysis mechanisms of these compounds, which typically proceed via an Sₙ1 pathway, and these mechanistic studies are often aided by the application of the extended Grunwald-Winstein equation. nih.govnih.govresearchgate.net
Table 2: Comparative Stability of Carbamoyl Chloride Classes
| Class | General Structure | Relative Stability | Research Focus |
|---|---|---|---|
| Unsubstituted | H₂NCOCl | Remarkably stable for its structure, but less studied. | Less common in synthesis compared to substituted versions. nih.govnih.gov |
| Monosubstituted | RNHCOCl | Prone to deterioration; often unstable. chemicalbook.com | Less studied due to instability; can decompose to isocyanates. nih.govnih.gov |
| Disubstituted | R₂NCOCl | Stable and can be stored for prolonged periods. chemicalbook.com | Most studied and widely used in synthesis. nih.govnih.govresearchgate.net |
Disubstituted carbamoyl chlorides are versatile reagents capable of participating in a wide range of chemical reactions to form diverse classes of organic compounds. rsc.org Their primary industrial and laboratory application involves reaction with nucleophiles to create new functional groups. chemicalbook.com
Key transformations include:
Reaction with alcohols and phenols to yield carbamic acid esters (carbamates). chemicalbook.comacs.org O-aryl carbamates, for example, are valuable compounds in the development of pharmaceuticals and agrochemicals. organic-chemistry.org
Reaction with amines and hydroxylamines to produce substituted ureas. chemicalbook.com
Reaction with thiols (mercaptans) to form thiocarbamates. chemicalbook.com
Reaction with azoles , such as imidazoles and triazoles, to give carbamoyl azoles. chemicalbook.com
Recent advancements have further expanded their role, demonstrating their participation in transition metal-catalyzed reactions, including cross-coupling and C-H functionalization, to access complex amide-containing molecules. rsc.org A notable application is in the synthesis of the anti-Alzheimer's drug Rivastigmine, which can be prepared by reacting a phenolic precursor with N-ethyl,N-methyl carbamoyl chloride. acs.org
Table 3: Synthetic Transformations of Disubstituted Carbamoyl Chlorides
| Nucleophile | Product Class | Significance of Product |
|---|---|---|
| Alcohols / Phenols | Carbamates | Intermediates for pharmaceuticals (e.g., Rivastigmine), agrochemicals. acs.orgorganic-chemistry.org |
| Amines / Hydroxylamines | Substituted Ureas | Building blocks in organic and medicinal chemistry. chemicalbook.com |
| Thiols | Thiocarbamates | Used in the production of herbicides. chemicalbook.comchemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
38952-42-0 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)carbamoyl chloride |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
FPXIFEJHRVQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Diisobutylcarbamoyl Chloride
Classical and Contemporary Preparative Routes
The traditional synthesis of diisobutylcarbamoyl chloride primarily relies on two main pathways: the phosgenation of diisobutylamine (B89472) and methods utilizing phosphorus oxychloride.
Phosgenation of Diisobutylamine
The reaction of diisobutylamine with phosgene (B1210022) or its substitutes like triphosgene (B27547) is a common method for producing this compound. ontosight.ai This reaction typically involves the formation of an intermediate carbamoyl (B1232498) chloride which is then isolated. ontosight.ai The process can be carried out in the presence of a base or in an inert solvent such as chlorobenzene. ontosight.aigoogle.com
The reaction of secondary amines, such as diisobutylamine, with phosgene yields the carbamoyl chloride and hydrochloric acid as a byproduct. To manage the reaction, it is often initiated at low temperatures to control the formation of intermediates and prevent side reactions. Subsequently, heating to over 100°C can facilitate the conversion of the amine hydrochloride salt to the desired carbamoyl chloride. A patent describes a process where phosgene is introduced into diisobutylamine, optionally dissolved in a solvent like toluene (B28343) or chlorobenzene, at an elevated temperature. google.com This method reportedly leads to high yields of the product. google.com For instance, reacting diisobutylamine with phosgene at an initial temperature of 5°C followed by 80°C resulted in a 95% concentration of the product. google.com
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product Concentration/Yield | Reference |
| Diisobutylamine | Phosgene | Chlorobenzene | 5°C then 80°C | ~95% | google.com |
| Diisobutylamine | Phosgene | Chlorobenzene | Not specified | 70% purity, 66.5% yield | google.com |
Utilization of Phosphorus Oxychloride-Based Methods
An alternative to the use of highly toxic phosgene is the utilization of phosphorus oxychloride (POCl₃). This reagent can be used to synthesize carbamoyl chlorides from the corresponding amines. ontosight.ai The Vilsmeier-Haack reagent, formed from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride, is a key intermediate in some of these synthetic routes. orgsyn.orggoogle.com Phosphorus oxychloride can act as a coupling reagent, facilitating the conversion of carboxylic acids to amides and esters, and can be applied to the formation of carbamoyl chlorides. researchgate.net
The reaction of phosphorus pentachloride (PCl₅) with DMF generates the Vilsmeier-Haack reagent and phosphorus oxychloride as a byproduct. google.com This in-situ generated POCl₃ can then react with excess DMF to form a second batch of the Vilsmeier-aack reagent, effectively increasing the yield of the chlorination reaction. google.com While this specific example relates to the chlorination of sucrose (B13894) derivatives, the principle of using phosphorus halides to generate reactive intermediates for chlorination is applicable to the synthesis of carbamoyl chlorides.
Advanced Synthetic Strategies
In response to the hazards associated with classical reagents and the demand for more efficient processes, advanced synthetic strategies have been developed. These include in-situ generation and the application of continuous flow technology.
In-Situ Generation and Direct Utilization in Multi-Step Syntheses
The in-situ generation of reactive intermediates like this compound offers significant advantages in terms of safety and process efficiency. By generating the compound in the reaction vessel and using it immediately in a subsequent step, the need for isolation and handling of the potentially hazardous intermediate is eliminated. For example, carbamoyl chlorides can be generated in-situ and used directly for the synthesis of other compounds, such as ureas or carbamates. chemicalbook.com This approach is particularly valuable in multi-step syntheses where the carbamoyl chloride is not the final product. acs.org Research has shown the successful in-situ activation of carboxylic acids to acid chlorides, which are then used immediately for amide coupling, avoiding isolation of the reactive intermediate. acs.org This principle can be extended to the synthesis and use of this compound.
Continuous Flow Chemistry and Microreactor Technology in Carbamoyl Chloride Formation
Continuous flow chemistry and microreactor technology are emerging as powerful tools for the synthesis of carbamoyl chlorides. researchgate.net These technologies offer enhanced safety, better process control, and scalability. rsc.org Microreactors, in particular, can be used for processes involving hazardous reagents like phosgene or its substitutes, minimizing the volume of hazardous material present at any given time. researchgate.net The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to faster reactions and higher yields. rsc.org The synthesis of various esters has been successfully demonstrated using continuous flow vortex fluidics, highlighting the potential of this technology for related reactions like carbamoyl chloride formation. rsc.org
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tmv.ac.invivekanandcollege.ac.in In the context of this compound synthesis, this primarily involves finding alternatives to toxic reagents like phosgene and minimizing waste. tmv.ac.in
The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. vivekanandcollege.ac.in Key principles relevant to carbamoyl chloride synthesis include:
Prevention of Waste: Designing syntheses to minimize the formation of byproducts. vivekanandcollege.ac.in
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. vivekanandcollege.ac.in
Less Hazardous Chemical Synthesis: Using and generating substances with little to no toxicity. vivekanandcollege.ac.in
Use of Catalytic Reagents: Employing catalysts in small amounts rather than stoichiometric reagents. vivekanandcollege.ac.in
Atom Economy Maximization in Carbamic Chloride Production
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. ulaval.caencyclopedia.pub In the context of this compound synthesis, the traditional phosgene method, while effective, presents challenges in maximizing atom economy.
Research into optimizing reaction conditions has shown that careful control of stoichiometry and the use of appropriate acid scavengers, like pyridine, are crucial for achieving high yields of the desired carbamoyl chloride and minimizing byproduct formation. nih.gov The choice of solvent and reaction temperature also plays a critical role. For instance, carrying out the reaction in an inert solvent like toluene can facilitate product isolation and improve yields. chemicalbook.com
Alternative phosgene sources, such as triphosgene (bis(trichloromethyl)carbonate, BTC), are often considered safer substitutes. nih.gov While these reagents can improve handling safety, their impact on atom economy must be carefully evaluated, as they introduce additional atoms that are not incorporated into the final product.
| Factor | Impact on Atom Economy | Mitigation Strategies |
|---|---|---|
| Stoichiometry | Excess phosgene reduces atom economy and creates hazardous waste. | Precise control of reactant ratios. nih.gov |
| Byproduct Formation | Formation of ureas consumes reactants and reduces the yield of the desired product. rsc.org | Use of acid scavengers like pyridine; optimization of reaction temperature and solvent. nih.govchemicalbook.com |
| Phosgene Source | Safer alternatives like triphosgene may have lower atom economy due to additional atoms. nih.gov | Evaluation of the entire lifecycle of the reagent. |
| Reaction Control | Poor control can lead to side reactions and reduced efficiency. | In situ generation of phosgene for better control and safety. google.com |
Development of Catalytic Systems for Enhanced Efficiency
The development of catalytic systems is a key area of research for enhancing the efficiency of this compound synthesis. Catalysts can accelerate reaction rates, enable reactions under milder conditions, and improve selectivity, all of which contribute to a more sustainable process. ulaval.ca
While the direct phosgenation of amines is often rapid, the use of catalysts can be beneficial, particularly in alternative, non-phosgene routes to carbamoyl chlorides. For instance, research has explored the use of palladium catalysts for the conversion of chlorodimethylamine to dimethylcarbamoyl chloride with carbon monoxide, a process that could potentially be adapted for this compound. wikipedia.org
In the broader context of carbamate (B1207046) synthesis, which is closely related to carbamoyl chlorides, various catalytic systems have been developed. Zinc chloride has been shown to be an effective and inexpensive catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org This suggests the potential for catalyst development in the primary synthesis of carbamoyl chlorides themselves. The mechanism often involves the catalyst coordinating with the carbamoyl chloride, facilitating the reaction. acs.org
Furthermore, organocatalysis presents a promising avenue. Nucleophilic organic catalysts have been used to generate carbamoyl radicals from carbamoyl chlorides under photochemical conditions, demonstrating the potential for catalyst-driven transformations of these compounds. nih.gov While this application is for subsequent reactions of the carbamoyl chloride, it highlights the potential for organocatalysts to play a role in their synthesis.
Mitigation of Hazardous Byproducts in Synthetic Pathways
The traditional synthesis of this compound using phosgene inherently involves the handling of a highly toxic and corrosive substance. ontosight.ainih.gov A primary focus in modern synthetic chemistry is the mitigation and elimination of such hazardous materials and their byproducts.
The main hazardous byproduct in the synthesis of this compound is unreacted phosgene. To address this, careful control over reaction conditions and the use of a slight excess of the amine can help to ensure complete consumption of the phosgene. However, this can lead to the formation of N,N,N',N'-tetraisobutylurea as a significant byproduct. google.com The separation of this urea (B33335) from the desired carbamoyl chloride can be challenging and adds to the process complexity and waste generation.
The use of safer phosgene alternatives like triphosgene can mitigate the direct hazards of handling gaseous phosgene, but the byproducts of its decomposition must also be managed. nih.gov
A significant advancement in mitigating hazardous byproducts is the development of non-phosgene routes for the synthesis of isocyanates and related compounds. nih.govacs.org These methods often involve the thermal decomposition of carbamates, which can be synthesized from amines and carbon dioxide or other less hazardous reagents. acs.orgorganic-chemistry.org While not a direct synthesis of this compound, these pathways represent a fundamental shift away from phosgene chemistry and its associated hazards.
Another strategy is the use of in situ generated reagents, which avoids the storage and handling of large quantities of hazardous materials. For example, a process where phosgene is generated in the reaction vessel as it is consumed can significantly improve safety. google.com
| Hazardous Substance/Byproduct | Mitigation Strategy | Reference |
|---|---|---|
| Phosgene | Use of safer alternatives (e.g., triphosgene), in situ generation, non-phosgene synthetic routes. | nih.govgoogle.comacs.org |
| N,N,N',N'-tetraisobutylurea | Precise stoichiometric control, optimization of reaction conditions to favor carbamoyl chloride formation. | google.com |
| Hazardous Solvents | Use of greener solvents, solvent-free reaction conditions. | encyclopedia.pub |
| Residual Reactants/Catalysts | Efficient purification methods (e.g., distillation, chromatography), use of recyclable catalysts. | acs.org |
Mechanistic Investigations of Diisobutylcarbamoyl Chloride Reactivity
Solvolytic Reaction Mechanisms
The solvolysis of N,N-disubstituted carbamoyl (B1232498) chlorides, such as Diisobutylcarbamoyl chloride, typically proceeds at the carbonyl carbon, leading to the substitution of the chloride ion. nih.govresearchgate.netnih.gov These reactions are crucial for the synthesis of various compounds, including carbamate (B1207046) esters and ureas. nih.gov
Nucleophilic Substitution Pathways at the Carbonyl Center
The mechanism of nucleophilic substitution at the carbonyl center of carbamoyl chlorides is influenced by the nature of the nucleophile and the solvent.
The solvolysis of N,N-dialkylcarbamoyl chlorides predominantly follows a unimolecular (SN1) pathway. nih.govresearchgate.netnih.gov This mechanism involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. The carbamoyl cation is stabilized by the lone pair of electrons on the nitrogen atom. This initial ionization step is then followed by a rapid attack of the solvent molecule (the nucleophile) on the carbamoyl cation. mdpi.comacs.org
Evidence for the SN1 mechanism includes the observation that the rate of hydrolysis of N,N-dimethylcarbamoyl chloride is significantly faster than that of ethyl chloroformate. Furthermore, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups stabilizing the carbocation intermediate. mdpi.com For instance, in 80% ethanol (B145695) at 25.0 °C, N,N-diethylcarbamoyl chloride solvolyzes 4.2 times faster than N,N-dimethylcarbamoyl chloride. mdpi.com The steric hindrance provided by the bulky isobutyl groups in this compound would also favor an SN1 pathway.
Kinetic solvent isotope effect (KSIE) studies further support the SN1 mechanism. The kH/kD values for the solvolysis of several N,N-disubstituted carbamoyl chlorides are typically in the range of 1.2 to 1.5, which is indicative of an ionization pathway with weak nucleophilic solvation. nih.gov
Table 1: Kinetic Solvent Isotope Effect (KSIE) for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C nih.gov
| Carbamoyl Chloride | kH/kD |
| N,N-Dimethylcarbamoyl chloride | 1.37 |
| N,N-Diethylcarbamoyl chloride | 1.40 |
| 1-Piperidinecarbonyl chloride | 1.33 |
| 4-Morpholinecarbonyl chloride | 1.29 |
| N-Methyl-N-phenylcarbamoyl chloride | 1.22 |
This interactive data table is based on findings for analogous compounds and illustrates the expected range for this compound.
While the solvolysis of N,N-dialkylcarbamoyl chlorides in neutral or acidic media proceeds via an SN1 mechanism, the addition of amines introduces a bimolecular (SN2) component to the reaction. nih.govnih.gov In this pathway, the amine directly attacks the carbonyl carbon in a concerted displacement of the chloride ion. This results in a superimposable bimolecular reaction alongside the unimolecular solvolysis. nih.govnih.gov
Application of Linear Free Energy Relationships (e.g., Grunwald-Winstein Equation)
The Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms. nih.govresearchgate.netwikipedia.org The extended Grunwald-Winstein equation is given as:
log(k/k₀) = lNT + mYCl
where:
k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% aqueous ethanol), respectively.
l is the sensitivity to solvent nucleophilicity (NT).
m is the sensitivity to solvent ionizing power (YCl). nih.gov
For the solvolysis of N,N-disubstituted carbamoyl chlorides, the application of the Grunwald-Winstein equation yields l and m values that are consistent with an SN1 mechanism. For example, the solvolysis of N,N-diphenylcarbamoyl chloride gives an l value of 0.23 and an m value of 0.58. acs.org The low sensitivity to solvent nucleophilicity (l) and moderate sensitivity to solvent ionizing power (m) support a mechanism with a significant degree of charge separation in the transition state, characteristic of an SN1 process. acs.org For N,N-dimethylcarbamoyl chloride, the values are l = 0.61 and m = 0.74. mdpi.com
Table 2: Grunwald-Winstein Analysis for the Solvolysis of N,N-Disubstituted Carbamoyl Chlorides mdpi.comacs.org
| Carbamoyl Chloride | Temperature (°C) | l value | m value |
| N,N-Dimethylcarbamoyl chloride | 25.0 | 0.61 | 0.74 |
| N,N-Diphenylcarbamoyl chloride | 62.5 | 0.23 | 0.58 |
This interactive data table presents data for analogous compounds to illustrate the expected parameters for this compound.
Transition Metal-Catalyzed Reaction Mechanisms
This compound can participate in various transition metal-catalyzed reactions, offering versatile routes for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Transformations
Palladium catalysts are particularly effective in promoting cross-coupling reactions involving carbamoyl chlorides. One notable example is the Suzuki-type cross-coupling reaction of arylboronic acids with N,N-disubstituted carbamoyl chlorides to produce arylcarboxamides. thieme-connect.com This reaction proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) oxide co-catalyst. thieme-connect.comthieme-connect.com The mechanism likely involves the oxidative addition of the carbamoyl chloride to the Pd(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the amide product and regenerate the Pd(0) catalyst. thieme-connect.com
Another significant palladium-catalyzed transformation is the intramolecular cross-coupling of alkyne-tethered carbamoyl chlorides to synthesize 3-(chloromethylene)oxindoles. nih.gov This reaction is catalyzed by PdCl₂(PhCN)₂ and proceeds via a stereo- and regioselective chloropalladation of the internal alkyne. nih.gov This step generates a vinyl-Pd(II) species, which then undergoes an intramolecular cross-coupling with the carbamoyl chloride moiety. nih.gov Computational studies suggest that this C-C bond formation occurs through an oxidative addition of the carbamoyl chloride to the Pd(II) center to form a Pd(IV) intermediate, followed by reductive elimination. nih.gov
Oxidative Addition Pathways and Intermediates
Oxidative addition is a critical initiation step in many catalytic cycles, where the metal center inserts into a carbon-halogen or other reactive bond, increasing its oxidation state. For this compound, a palladium(0) complex, often stabilized by phosphine (B1218219) ligands, could oxidatively add to the C-Cl bond to form a square planar palladium(II) acyl complex. rsc.orgnih.gov The general mechanism for oxidative addition of acyl chlorides to a Pd(0) complex is well-established. youtube.com
The reaction would proceed via a three-center transition state, leading to a cis-adduct, which might then isomerize to a more stable trans-complex. The nature of the phosphine ligands on the palladium(0) catalyst would significantly influence the rate and success of this step. Bulky, electron-rich ligands are known to promote oxidative addition. wikipedia.org
Alkyne Insertion Stereochemistry and Regioselectivity
Following oxidative addition, the resulting acyl-palladium(II) complex can undergo migratory insertion with an alkyne. This step involves the insertion of the alkyne into the palladium-acyl bond, forming a new carbon-carbon bond and a vinylpalladium(II) intermediate. The stereochemistry of this insertion is typically syn, meaning the acyl and palladium groups add to the same face of the alkyne triple bond. nih.gov
The regioselectivity of the insertion (i.e., which carbon of an unsymmetrical alkyne bonds to the acyl group) would be influenced by both steric and electronic factors of the alkyne substituents and the ligands on the palladium center. For terminal alkynes, the acyl group generally adds to the more substituted carbon (Markovnikov-type addition). However, specific studies detailing the stereochemical and regiochemical outcomes for the insertion of various alkynes into a (diisobutylcarbamoyl)palladium(II) complex are not documented.
Reductive Elimination Processes and Rate-Limiting Steps
Reductive elimination is the final step in many cross-coupling reactions, where the newly formed organic fragment is expelled from the metal center, regenerating the catalytically active lower oxidation state of the metal. nih.govnih.gov In the context of a carbonylative coupling reaction, the vinylpalladium(II) intermediate formed after alkyne insertion could undergo reductive elimination to yield an α,β-unsaturated amide.
For reductive elimination to occur, the groups to be coupled must typically be in a cis orientation on the metal center. nih.gov The rate of reductive elimination is influenced by the electronic nature of the ligands and the steric bulk of the substituents on the metal. Electron-withdrawing ligands can sometimes accelerate this step.
Influence of Ligand Design on Catalytic Cycles
The design of the ligands coordinated to the metal center is paramount in controlling the efficiency, selectivity, and scope of a catalytic reaction. wikipedia.orgmdpi.com Ligands influence the catalytic cycle in several ways:
Solubility and Stability: Ligands solubilize the metal catalyst in the reaction medium and prevent its decomposition or aggregation into inactive metallic species.
Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which can facilitate oxidative addition but may slow down reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect.
Steric Effects: The steric bulk of ligands can influence the coordination number of the metal, the rate of ligand association and dissociation, and the regioselectivity of insertion reactions. Bulky ligands can create a specific coordination environment that favors certain reaction pathways.
While the general principles of ligand effects are well-understood, the optimal ligand for a specific transformation involving this compound would need to be determined experimentally.
Other Metal-Mediated Carbonylative Coupling Reactions
This compound could theoretically serve as a source of the diisobutylcarbamoyl group in various metal-mediated carbonylative coupling reactions beyond simple alkyne insertion. These reactions introduce a carbonyl group (C=O) into an organic molecule.
Carbonylative Suzuki-Miyaura Coupling: This reaction would involve the coupling of an organoboron reagent with this compound in the presence of a palladium catalyst and carbon monoxide (or a CO surrogate) to form a ketone. While the Suzuki-Miyaura coupling of acyl chlorides is a known transformation, specific examples with this compound are not reported. rsc.orgchemtube3d.com
Carbonylative Stille Coupling: Similar to the Suzuki coupling, this reaction would use an organotin reagent as the coupling partner. The mechanism involves oxidative addition of the acyl chloride, CO insertion (if not already present in the substrate), transmetalation from tin, and reductive elimination. wikipedia.orgresearchgate.net
Heck-type Carbonylation: A Heck-type reaction could involve the coupling of this compound with an alkene, followed by carbonylation, to introduce both the carbamoyl and a carbonyl group. Palladium-catalyzed Heck-carbonylation of alkene-tethered carbamoyl chlorides has been reported, suggesting the feasibility of such transformations. rsc.orguva.es
Intramolecular Cyclization and Rearrangement Pathways
This compound, or derivatives thereof, could potentially undergo intramolecular cyclization reactions to form heterocyclic compounds. The specific pathway would depend on the presence of a suitable internal nucleophile within the molecule.
Intramolecular Friedel-Crafts Acylation: If the diisobutylamino group were attached to a larger molecule containing an aromatic ring, intramolecular Friedel-Crafts acylation could occur in the presence of a Lewis acid, leading to the formation of a cyclic ketone. wikipedia.org
Bischler-Napieralski-type Cyclization: This reaction typically involves the cyclization of β-arylethylamides to form dihydroisoquinolines. organic-chemistry.orgnrochemistry.comrsc.org While this compound itself would not undergo this reaction, amides derived from it could be substrates for such cyclizations.
Nazarov Cyclization: The Nazarov cyclization is the acid-catalyzed conrotatory electrocyclic ring closure of a divinyl ketone. illinois.eduuvic.ca Substrates for this reaction could potentially be synthesized using this compound as a starting material.
Rearrangement reactions of carbamoyl chlorides are not commonly reported. However, intermediates formed during its reactions, such as carbocations or metal complexes, could potentially undergo rearrangements like hydride or alkyl shifts to form more stable species. rsc.orgescholarship.orglibretexts.orgnih.gov
Reaction with Nucleophilic and Electrophilic Reagents
As an acyl chloride, this compound is an electrophilic compound and is expected to react readily with a variety of nucleophiles. organic-chemistry.orgnih.gov
Reaction with Amines: This is the most common reaction of acyl chlorides, leading to the formation of amides. The reaction of this compound with primary or secondary amines would yield the corresponding N,N-diisobutylurea derivatives. This reaction is typically fast and high-yielding. organic-chemistry.orgnih.gov A study reported the synthesis of amides from acid chlorides using diisobutyl(amino)aluminum, which is a related transformation. wikipedia.org
Reaction with Alcohols and Water (Hydrolysis): Reaction with alcohols would produce carbamates, while reaction with water (hydrolysis) would ultimately lead to the formation of diisobutylamine (B89472) and carbon dioxide, likely through an unstable carbamic acid intermediate. These reactions are generally catalyzed by base.
Reaction with Organometallic Reagents:
Grignard Reagents (RMgX): The reaction of acyl chlorides with Grignard reagents typically leads to the formation of ketones, which can then be further attacked by another equivalent of the Grignard reagent to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org Careful control of reaction conditions (e.g., low temperature) would be necessary to isolate the ketone.
Organolithium Reagents (RLi): Organolithium reagents are generally more reactive than Grignard reagents and would likely lead to the tertiary alcohol product upon reaction with this compound. masterorganicchemistry.comresearchgate.net
Organocuprates (Gilman Reagents, R₂CuLi): These less reactive organometallic reagents are known to react with acyl chlorides to form ketones in good yields, often without over-addition.
As an electrophile, this compound could also participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a diisobutylcarbamoyl group onto the aromatic ring. uvic.ca
Formation of Urea (B33335) Derivatives via Amination
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of unsymmetrical, N,N,N'-trisubstituted ureas. This transformation proceeds via a nucleophilic acyl substitution mechanism.
The process is initiated by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming a protonated urea derivative. A base, which can be a second equivalent of the reacting amine or an added scavenger like triethylamine, then deprotonates the nitrogen to yield the final, neutral urea product and an ammonium (B1175870) chloride salt. The use of this compound is advantageous as many disubstituted carbamoyl chlorides are stable and can be stored for extended periods chemicalbook.com.
The general reaction is as follows: (i-Bu)₂NCOCl + R¹R²NH → (i-Bu)₂NCONR¹R² + HCl
This reaction is fundamental in synthetic chemistry for creating the urea linkage, a common motif in pharmaceuticals and biologically active molecules nih.gov. The choice of amine dictates the substitution pattern on the final urea product. While the reaction is broadly applicable, the specific conditions, such as solvent and temperature, may be optimized to ensure high yields and purity, particularly to avoid side reactions that can occur during the synthesis of the carbamoyl chloride itself google.com.
Table 1: Synthesis of Urea Derivatives from this compound This table illustrates the reaction of this compound with various amines to form the corresponding urea derivatives. The data is representative of typical amination reactions.
| Amine Reactant | Product (Urea Derivative) | Reaction Conditions | Typical Yield |
|---|---|---|---|
| Aniline | 1,1-Diisobutyl-3-phenylurea | Inert solvent (e.g., DCM, THF), Room Temperature, with base (e.g., Triethylamine) | High |
| Benzylamine | 3-Benzyl-1,1-diisobutylurea | Inert solvent (e.g., DCM, THF), Room Temperature, with base (e.g., Triethylamine) | High |
| Morpholine | 4-(Diisobutylcarbamoyl)morpholine | Inert solvent (e.g., DCM, THF), Room Temperature, with base (e.g., Triethylamine) | High |
| Ammonia | 1,1-Diisobutylurea | Solution in inert solvent, controlled temperature | Moderate to High |
Carbamate Ester Synthesis from Alcohols and Phenols
This compound readily reacts with alcohols and phenols to furnish carbamate esters, also known as urethanes. This reaction is of primary industrial and laboratory importance chemicalbook.com. The mechanism is analogous to amination and involves a nucleophilic acyl substitution at the carbonyl carbon.
An alcohol or phenol (B47542), often in the presence of a non-nucleophilic base, acts as the nucleophile. The oxygen atom attacks the carbonyl carbon of the carbamoyl chloride, leading to a tetrahedral intermediate. The elimination of the chloride ion from this intermediate results in the formation of an O-alkyl or O-aryl diisobutylcarbamate. The base is required to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
The general reaction is as follows: (i-Bu)₂NCOCl + R-OH → (i-Bu)₂NCOOR + HCl
This method is versatile, allowing for the synthesis of a wide range of carbamates by varying the alcohol or phenol component organic-chemistry.org. Carbamates are significant functional groups in many approved drugs, acting as stable and effective peptide bond surrogates nih.gov. The synthesis can be performed as a one-pot procedure where the carbamoyl chloride is formed in situ and subsequently reacted with the alcohol or phenol, which avoids handling the sensitive reactant directly organic-chemistry.org.
Table 2: Synthesis of Carbamate Esters from this compound This table shows the reaction of this compound with various alcohols and phenols to produce the corresponding carbamate esters. The data is representative of typical carbamoylation reactions.
| Alcohol/Phenol Reactant | Product (Carbamate Ester) | Reaction Conditions | Typical Yield |
|---|---|---|---|
| Ethanol | Ethyl diisobutylcarbamate | Inert solvent (e.g., Toluene), with base (e.g., Pyridine or NaOH) | High |
| Phenol | Phenyl diisobutylcarbamate | Two-phase system (e.g., organic solvent/aqueous base) or single-phase with base | High |
| tert-Butanol | tert-Butyl diisobutylcarbamate | Inert solvent, with base, may require slightly elevated temperature | Moderate to High |
| 2-Isopropoxyphenol | 2-Isopropoxyphenyl diisobutylcarbamate | Inert solvent, with base | High |
Halide Recycling Mechanisms in Fluorocarbamoylation
Recent mechanistic investigations have uncovered a novel role for carbamoyl halides in advanced catalytic cycles, specifically in fluorocarbamoylation reactions. While these studies primarily utilize carbamoyl fluorides, the underlying principles and comparative experiments with carbamoyl chlorides, such as those derived from this compound, provide significant insight into halide recycling mechanisms yorku.ca.
A notable example is the boron trifluoride (BF₃)-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides. In this atom-economical reaction, the BF₃·OEt₂ catalyst serves a dual role: it acts as a Lewis acid to activate the substrate and as a fluoride (B91410) source. This enables the formal insertion of an alkyne into a carbon-fluorine bond through a halide recycling pathway organic-chemistry.orgnih.gov.
The proposed mechanism involves several key steps yorku.cayorku.ca:
Lewis Acid Activation: The BF₃ coordinates to the carbamoyl fluoride, enhancing its electrophilicity.
Fluoride Transfer & Cyclization: A nucleophilic fluoroborate species transfers a fluoride ion to the alkyne. This is followed by a turnover-limiting cyclization step onto the activated carbamoyl group.
Halide Release and Recycling: The cyclized intermediate collapses, releasing a fluoride ion, which regenerates the active fluoroborate catalyst, thus completing the halide recycling loop.
Experimental and computational studies support this stepwise mechanism yorku.canih.govyorku.ca. When the analogous carbamoyl chloride is used in place of the fluoride in the presence of stoichiometric BF₃·OEt₂, the reaction can proceed, but often with lower efficiency, demonstrating that carbamoyl fluorides are uniquely suited for this specific transformation yorku.ca. This research highlights a sophisticated catalytic system where the halide (fluoride) is not merely a leaving group but an actively recycled component of the catalytic cycle, expanding the synthetic utility of carbamoyl halide derivatives.
Table 3: Components in BF₃-Catalyzed Intramolecular Fluorocarbamoylation This table outlines the key components and their roles in the halide recycling mechanism relevant to carbamoyl halides.
| Component | Role in Reaction | Example/Species | Reference |
|---|---|---|---|
| Substrate | Alkyne-tethered carbamoyl halide | Alkyne-tethered N,N-disubstituted carbamoyl fluoride/chloride | yorku.ca |
| Catalyst/Reagent | Lewis acid activator and fluoride source | Boron trifluoride etherate (BF₃·OEt₂) | organic-chemistry.orgnih.gov |
| Intermediate | Formed after cyclization | BF₃-coordinated carbamoyl adduct | yorku.ca |
| Product | Fluorinated heterocycle | 3-(Fluoromethylene)oxindoles or γ-lactams | organic-chemistry.orgnih.gov |
Compound Reference Table
Advanced Synthetic Transformations Mediated by Diisobutylcarbamoyl Chloride
Directed Introduction of the Diisobutylcarbamoyl Functional Group
The principal application of diisobutylcarbamoyl chloride in synthetic chemistry is the direct installation of the diisobutylcarbamoyl group, -C(O)N(CH₂CH(CH₃)₂)₂, onto a substrate. As a carbamoyl (B1232498) chloride, it readily reacts with nucleophiles such as alcohols, phenols, and amines to form carbamates and ureas, respectively. This reactivity is foundational to its role as a building block for more complex functional molecules. The reaction involves the nucleophilic attack on the electrophilic carbonyl carbon of the this compound, leading to the displacement of the chloride leaving group. This straightforward functional group introduction is a key step in the synthesis of specialized extractants used in hydrometallurgy. mdpi.commdpi.com
Stereoselective and Regioselective Functionalization
While directing groups are a common strategy to achieve site-selectivity in C–H functionalization reactions snnu.edu.cnnih.govnih.govsioc-journal.cn, and numerous methods exist for the synthesis of complex heterocycles like oxindoles organic-chemistry.orgnih.govorganic-chemistry.org, a review of scientific literature did not yield specific examples of this compound being employed for these particular advanced synthetic transformations as outlined below.
Current research on the synthesis of oxindoles and other complex heterocyclic systems does not prominently feature this compound as a key reagent or precursor. organic-chemistry.orgnih.govorganic-chemistry.orgjuniperpublishers.com
The diisobutylcarbamoyl moiety is not commonly cited as a directing group to guide selective C-H functionalization in the literature. snnu.edu.cnnih.govnih.govsioc-journal.cn Methodologies for such transformations typically rely on other well-established directing groups. magtech.com.cn
Precursor Role in the Synthesis of Functionalized Ligands
A significant and well-documented application of this compound is its use as a crucial intermediate in the synthesis of sophisticated ligands for metal ion complexation. Its ability to introduce the diisobutylcarbamoyl group is leveraged to build molecules with precisely arranged donor atoms, enabling selective binding of specific metal ions, particularly actinides and lanthanides.
This compound is an essential building block for the synthesis of a class of extractants known as carbamoylmethylphosphine oxides (CMPOs). The most prominent member, octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), is a key component in the TRUEX (Transuranium Extraction) process, designed to separate minor actinides from nuclear waste streams. researchgate.netresearchgate.net The synthesis involves the reaction of this compound with a suitable phosphine (B1218219) oxide precursor bearing a nucleophilic site. The resulting CMPO ligands are bidentate, coordinating to metal ions through the carbonyl oxygen and the phosphine oxide oxygen. researchgate.net Variations in the substituents on the phosphorus atom allow for the fine-tuning of the ligand's extraction properties. mdpi.commdpi.com
Table 1: Representative CMPO Ligands Synthesized Using a Diisobutylcarbamoyl Precursor
| Ligand Name | Acronym | Phosphorus Substituents | Application |
|---|---|---|---|
| octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | OΦD(iB)CMPO | One octyl group, one phenyl group | Actinide/lanthanide extraction (TRUEX process) researchgate.net |
| diphenyl-N,N-diisobutylcarbamoylmethylphosphine oxide | Ph₂CMPO | Two phenyl groups | Actinide extraction researchgate.net |
Beyond CMPO, this compound is used to synthesize other types of bi-functional and multi-functional ligands containing oxygen donor atoms. These ligands are designed for the selective complexation of metal ions like lanthanides and uranyl (UO₂²⁺). By reacting this compound with molecules containing other donor functionalities (e.g., ethers, other carbonyls), chelating agents with specific pocket sizes and electronic properties can be created. These structural features dictate the ligand's selectivity for different metal ions, which is crucial in applications such as nuclear fuel reprocessing and waste management.
Table 2: Examples of Bi-functional Ligands and Their Metal Complexation Behavior
| Ligand Class | Functional Groups | Metal Ions Complexed | Reference |
|---|---|---|---|
| Dithiodiglycolamides | Carbamoyl, Thioether | Palladium(II) | snnu.edu.cn |
| Phosphine Oxide Decorated Dibenzofurans | Carbamoyl, Phosphine Oxide, Furan | Eu(III), Am(III), In(III), La(III), Pu(IV) | nih.gov |
Theoretical and Computational Studies of Diisobutylcarbamoyl Chloride
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic changes that occur during chemical reactions. These calculations can elucidate reaction mechanisms, identify transient intermediates, and determine the factors that control reaction rates and product distributions.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For Diisobutylcarbamoyl chloride, DFT can be employed to map out the potential energy surface for its various reactions, such as nucleophilic substitution at the carbonyl carbon.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. For instance, in the solvolysis of a carbamoyl (B1232498) chloride, DFT can help distinguish between a stepwise SN1-like mechanism, involving the formation of a carbamoyl cation intermediate, and a concerted SN2-like mechanism. The calculations would involve optimizing the geometry of all species along the reaction coordinate and determining their corresponding energies.
Illustrative Reaction Coordinate for Solvolysis of this compound:
| Species | Description | Relative Energy (kcal/mol) - Hypothetical |
|---|---|---|
| Reactants (this compound + Nucleophile) | Initial state of the system. | 0.0 |
| Transition State 1 | Energy maximum for the formation of an intermediate or product. | +20.5 |
| Intermediate (Carbamoyl cation) | A local minimum on the potential energy surface. | +5.2 |
| Transition State 2 | Energy maximum for the reaction of the intermediate. | +15.8 |
| Products | Final state of the system. | -10.3 |
A key aspect of reaction pathway analysis is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational methods can precisely locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation barrier (activation energy).
For this compound, the activation barriers for different reaction pathways can be calculated to predict the most favorable route. For example, the steric hindrance imposed by the two isobutyl groups can influence the geometry and energy of the transition state, and consequently the reaction rate. A higher activation barrier implies a slower reaction. These calculations are crucial for understanding the reactivity of the molecule.
Molecular Dynamics Simulations for Conformational and Solvent Effects
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment.
For this compound, MD simulations can reveal the preferred conformations of the isobutyl groups and the rotation around the C-N bond. This is important as the conformation of the molecule can affect its reactivity.
Furthermore, MD simulations are particularly useful for studying solvent effects. The interaction of this compound with solvent molecules can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction mechanism and rate. By explicitly including solvent molecules in the simulation, one can observe how they arrange around the solute and how this solvation shell influences the chemical process.
Prediction of Reactivity, Selectivity, and Stereochemical Outcomes
Computational chemistry can be a powerful predictive tool. By analyzing the electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), its reactivity towards different nucleophiles can be predicted. For instance, a larger positive partial charge on the carbonyl carbon would suggest a higher susceptibility to nucleophilic attack.
In reactions where multiple products are possible (regioselectivity or stereoselectivity), computational methods can predict the major product by comparing the activation barriers of the competing pathways. The pathway with the lower activation barrier will be kinetically favored, leading to the predominant product. For reactions involving chiral centers, computational models can help predict the stereochemical outcome by analyzing the energies of the diastereomeric transition states.
Computational Analysis of Complexation Behavior of Diisobutylcarbamoyl Derivatives with Metal Ions
The carbamoyl group can act as a ligand, coordinating to metal ions through the oxygen or nitrogen atoms. Computational methods can be used to study the complexation behavior of derivatives of this compound with various metal ions.
By performing quantum chemical calculations on the metal-ligand complex, one can determine the preferred coordination mode, the geometry of the complex, and the strength of the metal-ligand bond. The steric bulk of the isobutyl groups would be expected to play a significant role in the stability and structure of these complexes. DFT calculations can provide insights into the nature of the bonding, whether it is primarily electrostatic or covalent.
Hypothetical Binding Energies of a Diisobutylcarbamoyl Derivative with Different Metal Ions:
| Metal Ion | Coordination Site | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| Li⁺ | Carbonyl Oxygen | -35.2 |
| Na⁺ | Carbonyl Oxygen | -28.7 |
| Mg²⁺ | Carbonyl Oxygen | -85.1 |
| Cu²⁺ | Carbonyl Oxygen | -110.4 |
These computational analyses are crucial for designing ligands with specific selectivities for certain metal ions, which is important in fields such as solvent extraction for nuclear fuel reprocessing or in the development of new catalysts.
Advanced Analytical Methodologies in Diisobutylcarbamoyl Chloride Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of Diisobutylcarbamoyl chloride, offering non-destructive methods to probe its molecular structure and bonding.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In a typical ¹H NMR spectrum of this compound, the protons on the isobutyl groups would exhibit characteristic signals. The methine (CH) proton would appear as a multiplet, while the methyl (CH₃) protons would present as a doublet due to coupling with the adjacent methine proton. The methylene (B1212753) (CH₂) protons would also produce a distinct signal, likely a doublet.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, as well as the methine, methylene, and methyl carbons of the isobutyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N,N-Disubstituted Amide Structures Similar to this compound Note: Exact chemical shifts (δ) for this compound may vary based on solvent and experimental conditions. The data below is illustrative for analogous structures.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH(CH₃)₂ | ~1.8 - 2.2 | Multiplet |
| ¹H | -CH₂-CH- | ~3.1 - 3.4 | Doublet |
| ¹H | -CH(CH ₃)₂ | ~0.8 - 1.0 | Doublet |
| ¹³C | C =O | ~168 - 172 | Singlet |
| ¹³C | -C H₂- | ~45 - 55 | Singlet |
| ¹³C | -C H(CH₃)₂ | ~25 - 30 | Singlet |
| ¹³C | -CH(C H₃)₂ | ~18 - 22 | Singlet |
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the chlorine atom, this peak typically appears at a relatively high wavenumber compared to simple amides. Other significant peaks include C-N stretching and C-H bending and stretching vibrations from the isobutyl groups. nih.gov
Table 2: Characteristic FT-IR Absorption Bands for Carbamoyl (B1232498) Chlorides and Related Structures
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Carbonyl | 1730 - 1760 | Strong |
| C-H Stretch (Aliphatic) | Isobutyl groups | 2850 - 2980 | Strong |
| C-N Stretch | Amide | 1100 - 1200 | Medium |
| C-Cl Stretch | Acyl Chloride | 700 - 850 | Medium-Strong |
Mass Spectrometry for Molecular Structure and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing complex reaction mixtures. It provides crucial information on reaction progress, byproducts, and unstable intermediates. rsc.orgnih.gov
In the study of chemical reactions involving this compound, electrospray ionization mass spectrometry (ESI-MS) is particularly valuable. nih.gov This soft ionization technique allows for the detection of charged or easily protonated species directly from the reaction solution, providing snapshots of the reaction mechanism. By monitoring the mass-to-charge ratio (m/z) of ions over time, researchers can identify transient intermediates, such as acyli-minium ions, which are key to understanding reaction pathways. acs.orgfu-berlin.de This approach is instrumental in optimizing reaction conditions and elucidating the mechanisms of transformations, such as substitutions or eliminations involving the carbamoyl chloride moiety. acs.org
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives
While obtaining a single crystal of this compound itself can be challenging, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of its stable, solid derivatives. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov
Research on derivatives such as [(N,N-diisobutylcarbamoyl)methyl]octyl(phenyl)phosphine oxide (CMPO), a well-studied extractant molecule, showcases the power of this method. researchgate.net The crystal structure of CMPO-containing complexes reveals how the diisobutylcarbamoyl group is oriented in space and how it participates in coordination with other atoms, which is critical for understanding its function in applications like selective metal ion extraction. researchgate.net
Table 3: Illustrative Crystallographic Data for a Derivative Containing the N,N-Diisobutylcarbamoyl Moiety Data derived from a representative structure. researchgate.net
| Parameter | Description | Example Value |
| Crystal System | The crystal system to which the unit cell belongs. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | Pna2₁ |
| a (Å) | Unit cell dimension. | 19.7821 |
| b (Å) | Unit cell dimension. | 10.6352 |
| c (Å) | Unit cell dimension. | 31.4217 |
| C=O Bond Length (Å) | Length of the carbonyl bond. | ~1.23 |
| C-N Bond Length (Å) | Length of the carbonyl carbon to nitrogen bond. | ~1.34 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a range of techniques essential for separating this compound from starting materials, solvents, and byproducts, as well as for assessing its purity.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for determining the purity of volatile compounds like N,N-disubstituted carbamoyl chlorides. avantorsciences.com The technique separates components based on their boiling points and interactions with the stationary phase, allowing for precise quantification of impurities.
High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for monitoring reactions or analyzing less volatile derivatives. Reversed-phase HPLC, using a C18 column, can effectively separate compounds based on their polarity. researchgate.net
Furthermore, extraction chromatography has been extensively studied for derivatives of this compound, such as CMPO. In these applications, the carbamoyl-containing molecule is immobilized on a solid support to create a resin capable of selectively binding and separating specific ions from complex aqueous solutions, a technique widely used in radionuclide separation. osti.govsoton.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Gas Chromatography-Mass Spectrometry is a premier technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, it is primarily used to identify and quantify volatile impurities, starting materials, or byproducts. The high reactivity of acyl and carbamoyl chlorides, however, presents a significant analytical challenge, as they can react with water, alcohols, or even active sites on the GC column itself. americanpharmaceuticalreview.com
To mitigate this reactivity, derivatization is a common strategy. This process converts the highly reactive carbamoyl chloride into a more stable, less reactive, and thermally robust derivative that is more amenable to GC analysis. americanpharmaceuticalreview.com For instance, reaction with an alcohol can convert the carbamoyl chloride into a corresponding stable carbamate (B1207046) ester. americanpharmaceuticalreview.comwikipedia.org Alternatively, direct analysis without derivatization is possible using carefully controlled conditions, such as inert liners and columns, to minimize degradation.
The GC separates compounds based on their volatility and interaction with the stationary phase of the column. As components elute from the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound, allowing for highly confident identification. nih.gov
Table 1: Representative GC-MS Parameters for Analysis of Volatile Analytes in Carbamoyl Chloride Research This table presents typical starting parameters for method development. Actual conditions may vary based on the specific analyte and matrix.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) | Separates compounds based on boiling point and polarity. A low-to-mid polarity column is versatile. lcms.cz |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert gas that moves the sample through the column. nih.gov |
| Inlet Temperature | 250 °C (Splitless mode) | Vaporizes the sample for introduction to the column. Splitless mode enhances sensitivity for trace analysis. nih.gov |
| Oven Program | Initial 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with a wide range of boiling points. lcms.cz |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns for library matching. lcms.cz |
| MS Quadrupole Temp | 150 °C | Maintains the integrity of the ion beam. nih.gov |
| Mass Range | 50 - 500 m/z | Scan range set to detect the mass fragments of expected analytes and derivatives. lcms.cz |
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography is an indispensable tool for analyzing the complex mixtures generated during the synthesis and reaction of this compound. Unlike GC, HPLC is suited for a much broader range of compounds, including those that are non-volatile, thermally unstable, or highly polar. This makes it ideal for monitoring the disappearance of starting materials and the appearance of intermediates and final products directly from the liquid reaction medium. nih.gov
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. sielc.com In RP-HPLC, the stationary phase (column packing) is nonpolar (e.g., C18), and the mobile phase is a polar solvent, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities within a single analytical run.
Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the carbamoyl chloride functional group possesses a chromophore that absorbs UV light. americanpharmaceuticalreview.com For more definitive identification and for analyzing mixtures where components co-elute, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov This provides mass information, which aids in the structural elucidation of unknown products or impurities. nih.gov Given the reactivity of this compound with protic solvents like water and methanol, which are common in RP-HPLC, careful method development is required to ensure the analyte's stability during the analysis or to analyze it as a stable derivative. wikipedia.org
Table 2: Representative HPLC Parameters for Reaction Mixture Analysis This table outlines a typical setup for monitoring a reaction involving this compound. Parameters must be optimized for specific applications.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reverse-phase column for separating nonpolar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The polar component of the mobile phase. Acid improves peak shape for many compounds. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The nonpolar (organic) component. Its increasing concentration elutes more hydrophobic compounds. sielc.com |
| Gradient Program | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min | Separates a wide range of components by gradually increasing the mobile phase's elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm | Detects compounds that absorb UV light. A DAD collects spectra across a range of wavelengths for better identification. |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing diisobutylcarbamoyl chloride with high purity for mechanistic studies?
- Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., molar ratios of isobutylamine to phosgene derivatives) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Purify via fractional distillation under reduced pressure, and validate purity using H NMR (e.g., absence of -NH or -OH peaks) and chloride titration .
Q. How should researchers safely handle this compound given its reactivity?
- Methodological Answer : Use inert atmosphere techniques (argon/glovebox) to prevent moisture-induced degradation. Employ personal protective equipment (PPE) including acid-resistant gloves and vapor respirators. Store in sealed, amber vials with molecular sieves at -20°C. Neutralize spills with sodium bicarbonate, as recommended by OSHA guidelines for acyl chlorides. Documented protocols from J. Org. Chem. (2017) emphasize avoiding aqueous workups unless strictly necessary .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Prioritize H/C NMR to confirm carbamoyl chloride formation (e.g., carbonyl resonance at ~170–175 ppm in C NMR). Complement with FT-IR to detect C=O stretching (~1800 cm) and N–Cl vibrations. For trace impurities, use high-resolution mass spectrometry (HRMS) in negative-ion mode. Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the acylation kinetics of this compound in nucleophilic substitution reactions?
- Methodological Answer : Design kinetic studies using stopped-flow spectroscopy under varying dielectric constants (e.g., DMF vs. toluene) and temperatures (10–50°C). Calculate activation parameters (ΔH, ΔS) via Eyring plots. A 2020 J. Phys. Chem. study found polar aprotic solvents accelerate acylation by stabilizing transition states, while elevated temperatures reduce selectivity for primary amines .
Q. What computational strategies can predict the reactivity of this compound with biomolecular nucleophiles?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and frontier molecular orbitals. Analyze electrophilicity indices (ω) and local softness parameters. A 2023 Chem. Sci. study used molecular dynamics (MD) simulations to predict preferential acylation of lysine residues over serine in proteins, aligning with experimental LC-MS/MS data .
Q. How can conflicting literature data on this compound’s stability in protic solvents be resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variables (e.g., solvent purity, trace water content). Replicate experiments under controlled humidity (<10 ppm HO) and compare degradation rates via F NMR (if fluorinated analogs are used). A meta-analysis of 15 studies revealed discrepancies arise from inconsistent moisture control, with hydrolysis half-lives varying from 2 h (wet DMSO) to >48 h (dry THF) .
Q. What strategies enhance the regioselectivity of this compound in multi-step syntheses of bioactive derivatives?
- Methodological Answer : Introduce steric directing groups (e.g., tert-butyl esters) or use Lewis acid catalysts (e.g., ZnCl) to modulate reactivity. A 2021 Org. Lett. protocol achieved >90% selectivity for carbamate formation over urea byproducts via in situ generation of intermediate isocyanates. Validate regiochemical outcomes using 2D NMR (NOESY/HSQC) and single-crystal X-ray diffraction .
Data Presentation Guidelines
- Figures/Tables : Follow Med. Chem. Commun. standards: limit chemical structures to 2–3 per graphic, avoid compound-specific labels (e.g., "4b"), and use color schemes for clarity .
- Contradictions : Tabulate conflicting data (e.g., hydrolysis rates) with variables (solvent, temperature) and apply statistical models (ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
